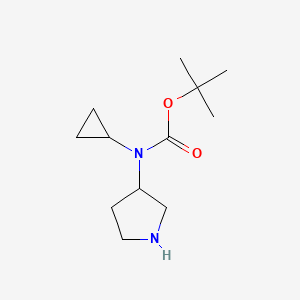

tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate

Description

Overview of tert-Butoxycarbonyl (Boc) Protecting Group Chemistry in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. researchgate.netnih.gov The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). total-synthesis.comcommonorganicchemistry.com

The stability of the Boc group towards many nucleophiles, bases, and catalytic hydrogenation makes it an ideal choice for multi-step syntheses where other functional groups need to be manipulated. researchgate.nettotal-synthesis.com This stability allows for selective reactions to occur elsewhere in the molecule without affecting the protected amine.

Deprotection of the Boc group is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol. jk-sci.comwikipedia.org The mechanism of deprotection involves the protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. chemistrysteps.com This cation is then typically scavenged by a nucleophile present in the reaction mixture. organic-chemistry.orgwikipedia.org The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide. jk-sci.comchemistrysteps.com

| Protection / Deprotection | Common Reagents | General Conditions |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine (B128534), sodium hydroxide), solvent (e.g., THF, water) jk-sci.comwikipedia.org |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Solvent (e.g., dichloromethane, methanol, ethyl acetate) jk-sci.comwikipedia.org |

Significance of Pyrrolidine (B122466) Ring Systems in Heterocyclic Chemistry and Scaffold Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govnbinno.comfrontiersin.org Its prevalence in numerous biologically active natural products and synthetic compounds underscores its importance. nih.govresearchgate.net The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. nih.govnih.gov

Several key features contribute to the significance of the pyrrolidine scaffold:

Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, leading to a diverse range of stereoisomers with distinct biological activities. nih.govnih.gov This stereochemical diversity is a valuable tool for optimizing the pharmacological properties of a molecule. nih.gov

Physicochemical Properties: The presence of the nitrogen atom influences the basicity and lipophilicity of the molecule, which in turn affects its solubility, permeability, and pharmacokinetic profile. nih.gov

Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the pyrrolidine ring, making it a readily accessible scaffold for medicinal chemists. nih.govresearchgate.net

| Attribute | Significance in Scaffold Design |

|---|---|

| Three-Dimensionality | Allows for precise spatial arrangement of functional groups, enhancing interactions with biological targets. nih.govnih.gov |

| Stereochemistry | Multiple chiral centers enable the generation of diverse stereoisomers with potentially different biological profiles. nih.gov |

| Physicochemical Properties | The nitrogen atom impacts basicity and lipophilicity, influencing pharmacokinetic properties. nih.gov |

Role of Cyclopropyl (B3062369) Moieties in Enhancing Molecular Complexity and Stereochemical Control within Organic Structures

The cyclopropyl group, a three-membered carbocyclic ring, is a unique and valuable structural motif in organic synthesis and medicinal chemistry. researchgate.netacs.org Its strained ring system imparts unusual electronic and steric properties that can be exploited to enhance molecular complexity and exert stereochemical control. rsc.orgdigitellinc.com

The introduction of a cyclopropyl moiety into a molecule can have several profound effects:

Conformational Rigidity: The rigid nature of the cyclopropane (B1198618) ring can lock a portion of the molecule into a specific conformation, which can be advantageous for binding to a biological target. rsc.org

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation compared to those in acyclic alkyl groups, which can lead to improved metabolic stability of a drug candidate. acs.org

Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, allowing for the fine-tuning of a molecule's properties. rsc.org

Stereochemical Influence: The presence of a cyclopropyl group can influence the stereochemical outcome of reactions at adjacent centers. rsc.orgchemistryworld.com

The unique steric and electronic properties of the cyclopropane ring make it a valuable tool for medicinal chemists to explore new chemical space and design molecules with improved pharmacological profiles. rsc.orgdigitellinc.com

| Property | Impact on Molecular Structure and Properties |

|---|---|

| Strain Energy | Contributes to unique reactivity and conformational preferences. rsc.org |

| Enhanced π-character of C-C bonds | Influences electronic properties and potential for interactions. acs.org |

| Rigidity | Restricts conformational flexibility, which can be beneficial for receptor binding. rsc.org |

Contextualizing tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate as a Versatile Synthetic Intermediate

The compound this compound integrates the key features of the Boc protecting group, the pyrrolidine scaffold, and the cyclopropyl moiety, making it a highly versatile intermediate in organic synthesis. The Boc group provides a stable and readily cleavable protecting group for the pyrrolidine nitrogen, allowing for selective functionalization at other positions of the molecule.

This particular arrangement of functional groups makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. The deprotection of the Boc group can unmask the secondary amine of the pyrrolidine ring, which can then be further elaborated through a variety of chemical transformations. Alternatively, the pyrrolidine nitrogen can be functionalized prior to Boc deprotection. This versatility allows for the divergent synthesis of a library of compounds from a common intermediate.

The specific stereochemistry of the pyrrolidine ring, when present, adds another layer of utility, enabling the synthesis of enantiomerically pure target molecules. The combination of these structural features in a single, stable compound provides a powerful tool for the efficient construction of novel chemical entities with potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(9-4-5-9)10-6-7-13-8-10/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISBACWDCRUUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Construction of Tert Butyl Cyclopropyl Pyrrolidin 3 Yl Carbamate and Its Congeners

Strategies for Pyrrolidin-3-yl Amine Precursor Synthesis

The synthesis of the pyrrolidin-3-yl amine core is a critical first stage. Methodologies are generally categorized into two main approaches: the functionalization of existing, optically pure cyclic precursors, or the formation of the pyrrolidine (B122466) skeleton from acyclic starting materials through cyclization. mdpi.comnih.gov The former approach, utilizing the "chiral pool," is often favored for its efficiency in producing optically pure compounds. researchgate.net

Stereoselective Formation of Pyrrolidine Ring Systems

Achieving the desired stereochemistry in the pyrrolidine ring is paramount for biological activity. Several robust methods have been developed to this end.

One of the most common strategies involves starting with commercially available, enantiomerically pure precursors like L-proline or trans-4-hydroxy-L-proline. mdpi.comnih.gov These molecules provide a pre-formed, stereochemically defined pyrrolidine ring that can be chemically modified. For instance, (S)-prolinol, derived from the reduction of proline, serves as a starting point for numerous drugs. nih.gov This approach guarantees the production of optically pure compounds with generally good yields. researchgate.net

Another powerful method is the stereoselective cyclization of acyclic compounds. mdpi.comnih.gov This can be achieved through various means, including intramolecular cyclization of aminoaldehydes or tandem reactions. mdpi.comnih.gov While potentially more complex, this strategy allows for the introduction of diverse functional groups during the ring-formation step, opening avenues for novel derivatives. mdpi.comresearchgate.net

Additionally, [3+2] cycloaddition reactions, particularly those involving azomethine ylides, have emerged as a highly effective method for constructing densely substituted pyrrolidines. acs.orgorganic-chemistry.org These reactions can generate up to four stereogenic centers simultaneously with a high degree of control, making them valuable for creating complex chiral pyrrolidine derivatives. acs.org Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems also provides a pathway to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

| Synthetic Strategy | Starting Material Type | Key Reaction | Stereocontrol Mechanism | Advantages |

|---|---|---|---|---|

| Chiral Pool Synthesis | Proline, 4-Hydroxyproline (B1632879) | Functional group interconversion | Inherited from starting material | High optical purity, predictable stereochemistry. researchgate.net |

| Asymmetric Cyclization | Acyclic amino-alkenes/alkynes | Intramolecular cyclization | Chiral catalysts or auxiliaries | Allows for diverse substitutions during ring formation. mdpi.com |

| [3+2] Cycloaddition | Iminoesters, Alkenes | 1,3-Dipolar cycloaddition | Chiral dipole or dipolarophile | Creates multiple stereocenters simultaneously with high selectivity. acs.org |

| Catalytic Hydrogenation | Substituted Pyrroles | Heterogeneous hydrogenation | Substrate-directed reduction | Excellent diastereoselectivity for functionalized systems. researchgate.net |

Derivatization at the Pyrrolidine C3 Position for Amine Introduction

Once the pyrrolidine ring is formed, a key step is the introduction of the amine functionality at the C3 position. A well-established route to chiral 3-aminopyrrolidine (B1265635) starts from trans-4-hydroxy-L-proline. google.com This multi-step synthesis involves an initial decarboxylation, followed by protection of the ring nitrogen, typically with a Boc group. The hydroxyl group at the C4 position (which becomes C3 after decarboxylation) is then activated by sulfonylation (e.g., conversion to a mesylate or tosylate). This is followed by a bimolecular nucleophilic substitution (SN2) reaction with an azide (B81097) source, such as sodium azide. google.com This crucial step proceeds with an inversion of stereochemical configuration. Finally, the azide is reduced to the desired primary amine, for example, using triphenylphosphine. google.com

An alternative approach involves the direct amination of a C3-hydroxypyrrolidine precursor. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate can be converted to its corresponding mesylate, which is then subjected to amination with ammonia (B1221849) under high pressure and temperature to yield the C3-amino derivative. google.com

| Precursor | Step 1: Activation | Step 2: Nucleophilic Substitution | Step 3: Reduction/Final Step | Key Feature |

|---|---|---|---|---|

| (R)-N-Boc-3-hydroxypyrrolidine | Mesylation (MsCl, TEA) | Azide displacement (NaN₃) | Staudinger or catalytic hydrogenation | Inversion of stereochemistry at C3. google.com |

| (S)-N-Boc-3-hydroxypyrrolidine | Mesylation (MsCl, TEA) | Direct amination (NH₃, high P/T) | N/A | Direct introduction of NH₂ group. google.com |

Approaches to N-Alkylation and Related Substitutions on the Pyrrolidine Ring Nitrogen

For the synthesis of congeners of the title compound, functionalization of the pyrrolidine ring nitrogen is a common strategy. N-alkylation can be readily achieved by reacting the pyrrolidine with an alkyl halide in the presence of a base, such as potassium carbonate in a solvent like DMF. researchgate.net For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be employed to deprotonate the nitrogen first, followed by the addition of the electrophile. researchgate.net These methods provide a straightforward route to a wide array of N-substituted pyrrolidine derivatives, which can be valuable for structure-activity relationship studies. nih.govmdpi.com

Installation of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group onto the C3-amine nitrogen is the final key transformation. This can be accomplished through direct cyclopropanation reactions or, more commonly, by coupling a pre-formed pyrrolidin-3-amine with a cyclopropyl-containing reagent.

Cyclopropanation Reactions and Methodological Advancements

The cyclopropane (B1198618) ring is a valuable structural motif known for its unique electronic properties and ability to impart conformational rigidity. rsc.orgdigitellinc.comacsgcipr.org The construction of this three-membered ring has been the subject of extensive research.

Classic methods include the Simmons-Smith reaction, which utilizes a zinc carbenoid to convert an alkene into a cyclopropane stereospecifically. mdpi.com Another major strategy involves the addition of carbenes or carbenoids, often generated from diazo compounds in the presence of metal catalysts, to alkenes. acsgcipr.orgresearchgate.net More recent advancements include visible-light-mediated cyclopropanation, which offers a robust and attractive synthetic alternative. researchgate.net Furthermore, the Michael-Initiated Ring Closure (MIRC) has emerged as a versatile and efficient method for generating cyclopropane rings with excellent enantioselectivity. rsc.org These fundamental reactions are typically used to prepare cyclopropyl-containing building blocks that can be used in subsequent coupling steps.

| Reaction | Key Reagents | Substrate | Description |

|---|---|---|---|

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | Alkene | Stereospecific conversion of alkenes to cyclopropanes via a zinc carbenoid. mdpi.com |

| Catalytic Carbene Transfer | Diazo compounds, Metal catalyst (e.g., Rh, Cu) | Alkene | Metal-catalyzed decomposition of a diazo compound to a carbene, which adds to an alkene. researchgate.net |

| Michael-Initiated Ring Closure (MIRC) | Nucleophile (e.g., malonate), α,β-Unsaturated compound | α,β-Unsaturated carbonyl | Nucleophilic addition followed by intramolecular substitution to close the ring. rsc.org |

Integration of the Cyclopropyl Group via Alkylation or Coupling Strategies

The most direct methods for forming the N-cyclopropyl bond involve either alkylation or modern cross-coupling reactions.

Alkylation strategies typically involve the reaction of the pyrrolidin-3-amine precursor with a cyclopropyl halide, such as cyclopropyl bromide. This nucleophilic substitution reaction is a classical approach to forming C-N bonds.

Cross-coupling reactions represent a more contemporary and often more efficient strategy. A notable example is the copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid. nih.gov This reaction, a variation of the Chan-Lam coupling, proceeds in the presence of a copper(II) catalyst and a base, offering good to excellent yields for a variety of amine substrates. nih.gov The use of organoboron reagents like potassium cyclopropyltrifluoroborate (B8364958) in palladium-catalyzed Suzuki-Miyaura type couplings has also been established for C-C bond formation and highlights the versatility of these cyclopropyl donors, with analogous C-N coupling systems being highly effective. nih.govorganic-chemistry.org These methods are attractive due to their mild reaction conditions and tolerance of diverse functional groups. nih.gov A cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has also been developed, demonstrating another avenue for introducing the strained ring. acs.org

Formation of the Tertiary Carbamate (B1207046) Linkage

The formation of the carbamate is a crucial step, typically accomplished by installing a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the cyclopropyl(pyrrolidin-3-yl)amine moiety. The Boc group is widely used in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. nbinno.com This protection strategy prevents the amine's nucleophilicity and basicity from interfering with subsequent synthetic transformations. nbinno.com

The introduction of the Boc group onto the secondary amine of the cyclopropyl(pyrrolidin-3-yl)amine core transforms it into a tertiary carbamate. This reaction is fundamental for modulating the reactivity of the nitrogen atom. The protection is an essential step in multi-step syntheses, particularly in the construction of complex molecules like pharmaceutical intermediates, as it allows for selective reactions on other parts of the molecule without unintended side reactions involving the amine. nbinno.com The Boc group's resistance to most nucleophiles and bases makes it an orthogonal protecting group to others, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, enabling complex and selective protection schemes. organic-chemistry.org

The most prevalent reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride. mychemblog.com The reaction is typically performed under mild conditions and achieves high yields. mychemblog.com Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures. nih.gov The process is often facilitated by a base, such as triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), or 4-(dimethylamino)pyridine (DMAP), which serves to neutralize the acidic byproduct generated during the reaction. mychemblog.com

Alternatively, catalyst-free and environmentally benign methods have been developed. For instance, N-Boc protection can be achieved efficiently using (Boc)₂O in a water-acetone medium without the need for any catalyst, yielding the desired monocarbamate in excellent yields and short reaction times. nih.gov This approach avoids the use of toxic catalysts and simplifies the purification process. nih.gov

Below is a table summarizing typical conditions for the N-Boc protection of secondary amines, which are analogous to the protection of the cyclopropyl(pyrrolidin-3-yl)amine moiety.

| Reagent | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | >95% | mychemblog.com |

| (Boc)₂O | NaOH (aq) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | High | mychemblog.com |

| (Boc)₂O | None (Catalyst-free) | Water/Acetone | Room Temp. | Excellent | nih.gov |

| (Boc)₂O | Amberlyst-15 | Ethanol | Room Temp. | Excellent | nih.gov |

| tert-Butyl Phenyl Carbonate | None | Ethanol (EtOH) | Reflux | Good to High | kiku.dk |

In molecules containing multiple amine groups, such as diamines, chemoselectivity becomes a significant challenge. The synthesis of tert-butyl cyclopropyl(pyrrolidin-3-yl)carbamate from a precursor with multiple reactive sites would require a highly selective protection strategy. For instance, if the precursor were a diamine, selective mono-N-Boc protection would be necessary.

Strategies to achieve chemoselectivity often involve exploiting the different steric environments and electronic properties of the amine groups. Primary amines are generally more reactive than secondary amines. In the case of unsymmetrical diamines, such as 2-methyl-1,2-propanediamine, reaction with alkyl phenyl carbonates has been shown to selectively protect the primary amine on the primary carbon atom over the one on the tertiary carbon, demonstrating the influence of sterics. kiku.dk

Furthermore, catalyst-free systems using (Boc)₂O in solvents like water or glycerol (B35011) have demonstrated high chemoselectivity for the N-Boc protection of amines in the presence of other sensitive functional groups like alcohols and phenols. nih.govresearchgate.net Such protocols are advantageous as they prevent the formation of common side products like isocyanates or N,N-di-Boc derivatives and avoid the need for protecting other functional groups in the molecule. nih.gov

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry in this compound is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer or diastereomer. The key chiral center is typically the C3 position of the pyrrolidine ring. Stereoselective synthesis aims to control the formation of this and other potential stereocenters.

One established method for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed.

A prominent example is the use of N-tert-butanesulfinyl imines as chiral auxiliaries. nih.gov The tert-butanesulfinyl group acts as a powerful stereodirecting group. For instance, the highly diastereoselective addition of a silyl-substituted organolithium reagent to a chiral sulfinimine derived from 4-bromo-butanal, followed by intramolecular cyclization, yields N-protected pyrrolidines with excellent diastereoselectivity. nih.gov This strategy could be adapted to install the desired stereochemistry at the C3 position of the pyrrolidine ring. Similarly, diastereoselective [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides provide a pathway to densely substituted chiral pyrrolidines. nih.govacs.org The chiral sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to high diastereomeric excess in the final product. acs.org

Asymmetric catalysis offers a more efficient and atom-economical approach to stereoselective synthesis, using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

Pyrrolidine Ring Formation: The chiral pyrrolidine core can be constructed using various asymmetric catalytic methods. Organocatalysis, for example, has been employed for the enantioselective Michael addition of 4-oxo-2-enoates with nitroalkanes to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are precursors to 3-substituted pyrrolidines. rsc.org Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can construct the pyrrolidine ring and up to four stereocenters in a single step with high stereocontrol. nih.gov Metal-catalyzed reactions, such as palladium-catalyzed hydroarylation, have also been developed to synthesize 3-aryl pyrrolidines. chemrxiv.org

Cyclopropane Ring Formation: The synthesis of the chiral cyclopropylamine (B47189) moiety can also be achieved through asymmetric catalysis. The Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters yields cyclopropylamine derivatives with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.orgnih.gov Similarly, copper-catalyzed three-component reactions involving cyclopropene, an organoboron reagent, and a hydroxyamine ester can deliver polysubstituted cis-1,2-alkenylcyclopropylamines with exceptionally high enantioselectivity. rsc.org These enantioenriched cyclopropylamines can then serve as key building blocks for the final target molecule.

The table below provides examples of catalytic systems used for the asymmetric synthesis of pyrrolidine and cyclopropane scaffolds.

| Scaffold | Reaction Type | Catalyst System | Stereoselectivity | Reference |

|---|---|---|---|---|

| Cyclopropylamine | Asymmetric Cyclopropanation | Ru(II)-Pheox complex | up to 99% ee | acs.orgnih.gov |

| Cyclopropylamine | Three-component Alkenylamination | Cu-catalyst / Bisphosphine ligand | High ee | rsc.org |

| Pyrrolidine | [3+2] Cycloaddition | Cu(I) / Chiral Ligand | High dr and ee | nih.gov |

| Pyrrolidine | Michael Addition | Organocatalyst (e.g., Proline derivative) | up to 97% ee | rsc.org |

Control of Stereochemistry at the Pyrrolidine C3 Position

The stereochemical configuration at the C3 position of the pyrrolidine ring is a critical determinant of a molecule's biological activity. Consequently, substantial research has been dedicated to developing methods that afford precise control over this stereocenter. Strategies generally fall into two main categories: those that utilize a pre-existing source of chirality and those that create the chiral center through asymmetric catalysis.

One of the most established approaches is to begin with a chiral precursor, often referred to as the "chiral pool" approach. Naturally occurring amino acids like proline and 4-hydroxyproline are common starting materials. nih.gov These compounds provide a rigid pyrrolidine scaffold with defined stereocenters, which can then be chemically modified to install the desired functionality at the C3 position. For instance, 4-hydroxyproline can be converted to a mesylate, which then serves as a leaving group for nucleophilic substitution, thereby establishing the C3 stereochemistry. nih.gov

More modern approaches rely on asymmetric catalysis to induce chirality. A notable example is the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org In this method, the choice of metal catalyst dictates the position of alkylation. Specifically, cobalt-based catalysts, when used with bisoxazoline (BOX) ligands, can direct the alkylation to the C3 position with high levels of enantioselectivity, often achieving up to 97% enantiomeric excess (ee). organic-chemistry.org This desymmetrization of an achiral starting material is a powerful and efficient route to chiral C3-substituted pyrrolidines. organic-chemistry.org

Another powerful technique is the organocatalytic asymmetric Michael addition. This method can be used to construct the pyrrolidine ring itself in a stereocontrolled manner. For example, the enantioselective Michael addition of nitroalkanes to specially designed enoates can produce intermediates that are then cyclized to form highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are direct precursors to the target carbamates. rsc.org

Table 1: Methodologies for Stereocontrol at the Pyrrolidine C3 Position

| Strategy | Key Reagents/Catalyst | Description | Stereochemical Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | (2S, 4R)-4-Hydroxyproline | Utilizes a naturally occurring chiral starting material to transfer stereochemistry. nih.gov | High, dependent on precursor purity. |

| Asymmetric Hydroalkylation | Cobalt Catalyst + BOX Ligand | Desymmetrization of 3-pyrrolines via C-H activation and coupling with alkyl iodides. organic-chemistry.org | High enantioselectivity (up to 97% ee). organic-chemistry.org |

| Asymmetric Michael Addition | Organocatalyst (e.g., chiral amine) | Enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. rsc.org | High enantioselectivity (e.g., 97% ee). rsc.org |

Enantioconvergent Transformations and Kinetic Resolutions

For cases where a racemic mixture of a pyrrolidine precursor is synthesized, methods are required to isolate the desired single enantiomer. Kinetic resolution and, more efficiently, dynamic kinetic resolution (DKR), are prominent strategies to achieve this. rsc.org

Kinetic resolution (KR) operates by reacting a racemic mixture with a chiral catalyst or reagent that preferentially transforms one enantiomer faster than the other. rsc.org This allows for the separation of the unreacted, enantiomerically enriched starting material from the newly formed product. Biocatalytic methods, employing enzymes like lipases, are particularly effective for this purpose under mild conditions. rsc.org However, a significant drawback of KR is its theoretical maximum yield of 50% for the desired enantiomer. mdpi.com

Dynamic kinetic resolution (DKR) elegantly overcomes this 50% yield limitation. In a DKR process, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. rsc.org This continuous racemization ensures that the entire racemic starting material is funneled into a single enantiomeric product. A well-established DKR protocol for N-Cbz protected 3-hydroxypyrrolidine involves enzymatic acetylation using lipase (B570770) PS-IM, combined with a ruthenium catalyst that facilitates the racemization of the alcohol starting material. rsc.org This dual-catalyst system can achieve high yields (e.g., 87%) and excellent enantioselectivity (e.g., 95% ee). rsc.org

Enzyme-triggered cascades can also achieve a DKR. In one example, a transaminase not only initiates a cascade reaction to form complex N-heterocycles but also facilitates a retro-double intramolecular aza-Michael reaction. nih.gov This retro-reaction pathway enables the racemization of an intermediate, allowing the enzymatic process to convert a mixture of diastereomers into a single, sp³-rich indolizidine diastereoisomer containing five stereocenters. nih.gov This demonstrates the power of biocatalysis in achieving enantioconvergence. nih.gov

Table 2: Comparison of Enantioselective Transformation Techniques

| Technique | Principle | Catalyst/Enzyme Example | Typical Yield | Typical Enantioselectivity |

|---|---|---|---|---|

| Kinetic Resolution (KR) | One enantiomer reacts faster, allowing separation. rsc.org | Lipase, Chiral Phosphoric Acid. rsc.orgwhiterose.ac.uk | <50% | Good to Excellent |

| Dynamic Kinetic Resolution (DKR) | KR is combined with in-situ racemization of the starting material. rsc.org | Lipase PS-IM + Ruthenium catalyst. rsc.org | >50% (up to 100%) | Excellent |

| Biocatalytic DKR Cascade | Enzyme triggers a reaction cascade and mediates racemization via a retro-reaction. nih.gov | Transaminase (ATA). nih.gov | High | Excellent (single isomer) |

Process Optimization and Scalability Considerations in Research Synthesis

Translating a synthetic route from a small-scale laboratory experiment to a larger, more practical scale for research purposes requires careful process optimization. This involves refining the procedure to enhance efficiency, safety, cost-effectiveness, and throughput without compromising yield or purity. sioc-journal.cn

Key considerations for the synthesis of this compound and its congeners include:

Reagent Selection: On a larger scale, the cost, availability, and safety of reagents become critical. For example, in the synthesis of a similar chiral building block, problematic reagents like the difficult-to-obtain methanesulfonyl chloride (MsCl) and the highly toxic and explosive sodium azide (NaN₃) were successfully replaced with p-toluenesulfonyl chloride (p-TsCl) and dibenzylamine (B1670424), respectively. sioc-journal.cn This substitution not only improved the safety profile but also utilized more cost-effective and accessible materials. sioc-journal.cn

Reaction Conditions: Optimization of parameters such as temperature, solvent, concentration, and reaction time is crucial. General principles for robust syntheses often highlight the importance of controlled addition rates and optimal stirring to prevent localized overheating and side reactions, thereby maximizing yield. orgsyn.org

Purification Methods: While column chromatography is a staple in small-scale research, it is often impractical and costly for larger quantities. Developing a robust purification method based on crystallization is highly desirable for scalability. Crystallization is more economical, less labor-intensive, and often yields a product of higher purity. google.com The use of crystallization in a patent for a related compound highlights its importance in achieving high purity on a larger scale. google.com An optimized process for a related piperidone intermediate resulted in a 67% total yield on a hundred-gram scale with 99.4% purity, demonstrating the effectiveness of a concise route with a simple purification method. sioc-journal.cn

Table 3: Strategies for Synthesis Optimization and Scalability

| Optimization Parameter | Strategy | Example | Benefit |

|---|---|---|---|

| Reagent Choice | Substitute hazardous/expensive reagents. | Replacing NaN₃ with dibenzylamine as an amine source. sioc-journal.cn | Improved safety, reduced cost. sioc-journal.cn |

| Process Flow | "Telescope" multiple steps into a one-pot reaction. | Kulinkovich–Szymoniak reaction followed by in-situ amidation. researchgate.net | Increased efficiency, reduced waste and handling. researchgate.net |

| Purification | Develop a crystallization-based method. | Recrystallization from hexane/ethyl acetate (B1210297) instead of chromatography. google.com | Higher throughput, lower cost, improved purity. |

| Reaction Conditions | Optimize temperature, concentration, and stirring. | Maintaining optimal stirring (40–120 rpm) during carbamate formation. orgsyn.org | Maximized yield, minimized side products. orgsyn.org |

Chemical Transformations and Reactivity of Tert Butyl Cyclopropyl Pyrrolidin 3 Yl Carbamate

Reactivity of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation. total-synthesis.com Its reactivity is primarily defined by its susceptibility to cleavage under acidic conditions, which forms the basis of its utility in orthogonal synthetic strategies.

Deprotection Methodologies and Orthogonal Strategies

The removal of the Boc group is a fundamental transformation, typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the unprotected amine, carbon dioxide, and a stable tert-butyl cation. masterorganicchemistry.com This cation can then deprotonate to form isobutene gas. total-synthesis.com

A variety of acidic reagents can effect this transformation. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a standard method for Boc removal. masterorganicchemistry.com Hydrochloric acid (HCl) in solvents such as dioxane, methanol, or ethyl acetate (B1210297) is also commonly employed. acsgcipr.org The high sensitivity of the Boc group to acid allows for its selective cleavage in the presence of other acid-labile groups, forming a cornerstone of many synthetic routes. acsgcipr.org However, the generation of the reactive tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. acsgcipr.org To mitigate this, scavengers like triethylsilane or thioanisole (B89551) are often added to the reaction mixture. organic-chemistry.org

The stability of the Boc group to a wide range of non-acidic conditions makes it an excellent component of orthogonal protection strategies. total-synthesis.com In peptide synthesis, for example, the Boc group is frequently used in conjunction with base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group or hydrogenation-labile groups such as the benzyloxycarbonyl (Cbz) group. total-synthesis.commasterorganicchemistry.com This orthogonality allows for the selective deprotection and functionalization of different amino groups within the same molecule by simply changing the reaction conditions from acidic to basic or reductive. masterorganicchemistry.commasterorganicchemistry.com

| Category | Reagent/Condition | Notes | Orthogonal To |

|---|---|---|---|

| Acidic Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Standard, highly efficient method. Scavengers may be needed. masterorganicchemistry.comacsgcipr.org | Fmoc (base-labile), Cbz (hydrogenolysis), Alloc (Pd-catalyzed) total-synthesis.com |

| HCl in organic solvents (Dioxane, Ethyl Acetate) | Commonly used, provides the amine as a hydrochloride salt. acsgcipr.org | ||

| Lewis Acid Deprotection | TMSI, TiCl₄, SnCl₄ | Offers alternative selectivity under non-protic conditions. | Fmoc, Cbz |

| Thermal Deprotection | Heating in a high-boiling solvent (e.g., Toluene, DMF) | Can be selective but may require high temperatures. | Most non-thermally labile groups |

Transamidation and Other Carbamate-Mediated Transformations

Beyond simple deprotection, the carbamate (B1207046) functional group can participate in various transformations. One notable reaction is the direct conversion of tert-butyl carbamates into amides, bypassing the need to isolate the often volatile or unstable intermediate amine. A one-pot method utilizes acyl halide-methanol mixtures to efficiently transform Boc-protected amines into their corresponding amides in high yields. organic-chemistry.org This process demonstrates chemoselectivity, as the Boc group can be cleaved and the resulting amine acylated in the presence of a Cbz group. organic-chemistry.org

The electronic nature of the carbamate itself can be exploited in more complex reactions. N-acyl-tert-butyl-carbamates have been identified as effective substrates in amide N–C cross-coupling reactions. acs.org The ground-state structure of these compounds is intrinsically twisted around the N–C(O) axis, which reduces the resonance stabilization typical of planar amides and enhances their reactivity toward oxidative addition by low-valent transition metals. acs.org This activation method enables the cleavage of the otherwise robust amide N–C(O) bond for cross-coupling transformations.

Reactivity of the Pyrrolidine (B122466) Ring Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, and its nucleophilic and basic character drives its reactivity. While the Boc group is attached to the exocyclic amine at the 3-position, the reactivity described here pertains to the endocyclic pyrrolidine nitrogen. In the context of the title compound, these reactions would typically be performed on a precursor where the pyrrolidine nitrogen is unprotected, or after a selective deprotection if it were protected with an orthogonal group.

N-Alkylation and N-Acylation Reactions

The pyrrolidine nitrogen readily undergoes N-alkylation with various electrophiles. nih.gov Standard methods involve reaction with alkyl halides (e.g., iodides, bromides) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide byproduct. Reductive amination, another powerful method, involves the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-alkylated products. Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the resulting tertiary amine, which can lead to overalkylation, but conditions can be optimized to favor the desired product. chemrxiv.orgorganic-chemistry.org

N-acylation is another fundamental transformation of the pyrrolidine nitrogen, leading to the formation of a stable amide bond. researchgate.net This is typically achieved by reacting the pyrrolidine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. nih.gov Carboxylic acids can also be coupled directly with the pyrrolidine nitrogen using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reactions are fundamental in medicinal chemistry for introducing a wide variety of substituents onto the pyrrolidine core. mdpi.com

Formation of Fused Heterocyclic Systems Involving the Pyrrolidine Nitrogen

The pyrrolidine ring serves as a versatile scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems, which are prevalent in natural products and pharmaceuticals. nih.gov A primary strategy for forming these systems is through intramolecular cyclization reactions. For instance, a pyrrolidine derivative bearing a suitable electrophilic functional group on an N-alkyl chain can undergo intramolecular nucleophilic attack by the pyrrolidine nitrogen to form a new fused ring.

Intermolecular cycloaddition reactions are also a powerful tool. The [3+2] cycloaddition of an azomethine ylide with an alkene or alkyne is a classic method for constructing pyrrolidine-containing systems. thieme.de In the context of a pre-existing pyrrolidine, the ring nitrogen can be incorporated into a newly formed fused ring. For example, the reaction of a pyrrolidine derivative with an appropriate precursor can lead to the formation of a fused bicyclic system, such as a pyrrolo[2,1-a]isoquinoline. thieme.de Multicomponent reactions offer an efficient pathway to complex fused pyrrolidines by combining several reactants in a single step. researchgate.net

| Reaction Type | Description | Example Transformation |

|---|---|---|

| Intramolecular N-Alkylation | An N-substituted pyrrolidine with a terminal leaving group cyclizes to form a fused ring. | N-(3-bromopropyl)pyrrolidine → Pyrrolizidine |

| Intramolecular Cyclization/Condensation | Reaction between the pyrrolidine nitrogen and another functional group on the ring or a substituent. | Formation of bicyclic β-lactones from α-amino ketones. nih.gov |

| [3+2] Cycloaddition | The pyrrolidine nitrogen becomes part of an azomethine ylide, which reacts with a dipolarophile. | Reaction with endocyclic alkenes to form fused bicyclic pyrrolidines. nih.gov |

| Domino Ring Opening Cyclization (DROC) | Reaction of activated aziridines with nucleophiles, leading to fused pyrrolidine systems. nih.gov | 2-Aryl aziridines + Silyl dienol ethers → Bicyclic pyrrolidines nih.gov |

C-H Functionalization Adjacent to the Pyrrolidine Nitrogen

Direct functionalization of C-H bonds adjacent to the pyrrolidine nitrogen (the α-position) is a powerful strategy for elaborating the pyrrolidine core without pre-functionalization. beilstein-journals.org For N-Boc protected pyrrolidines, a widely applied method involves deprotonation at the α-carbon using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine (B7772259) for enantioselective transformations. nih.govacs.org The resulting α-lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles, such as aldehydes, ketones, or alkyl halides.

Alternatively, the lithiated intermediate can undergo transmetalation, for example with zinc chloride (ZnCl₂), to form an organozinc species. This species can then participate in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling with aryl or vinyl halides, to install new carbon-carbon bonds at the α-position. acs.org This lithiation-transmetalation-coupling sequence provides a versatile route to a wide range of α-substituted pyrrolidines. acs.org Dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates has also been shown to be a highly enantio- and diastereoselective method for functionalizing the C2 position. nih.gov

Reactivity of the Cyclopropyl (B3062369) Group

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions and allows for functionalization that might not be feasible in more stable cyclic systems.

Ring-Opening Reactions and Subsequent Transformations

The cyclopropyl group, particularly when adjacent to a nitrogen atom, can undergo ring-opening reactions under different conditions, leading to the formation of linear structures that can be further elaborated. These reactions are often initiated by the formation of a reactive intermediate, such as a radical cation or through acid catalysis.

Acid-Catalyzed Ring Opening: Treatment of cyclopropylamines with strong acids can induce the cleavage of a carbon-carbon bond within the three-membered ring. The protonation of the nitrogen atom can facilitate this process, leading to the formation of a carbocationic intermediate which can then be trapped by a nucleophile. While specific studies on tert-butyl cyclopropyl(pyrrolidin-3-yl)carbamate are not extensively detailed in the reviewed literature, the general mechanism for acid-catalyzed ring-opening of cyclopropanes involves protonation of a substituent that can stabilize a positive charge, followed by cleavage of one of the cyclopropyl C-C bonds to relieve ring strain.

Photoredox-Mediated Ring Opening: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. In the context of cyclopropylamines, single-electron transfer (SET) from the nitrogen atom to an excited photoredox catalyst can generate a nitrogen-centered radical cation. This intermediate can then undergo rapid ring-opening of the cyclopropyl group to form a more stable carbon-centered radical, which can participate in various subsequent transformations, such as additions to alkenes or arenes.

| Reaction Type | Conditions | Intermediate | Subsequent Transformation |

| Acid-Catalyzed | Strong Acid (e.g., HBF4) | Carbocation | Nucleophilic trapping |

| Photoredox-Mediated | Visible light, Photocatalyst | Radical cation | Addition to π-systems |

Functionalization of the Cyclopropyl Ring System

Direct functionalization of the cyclopropyl ring without ring-opening offers a pathway to introduce additional chemical diversity.

Lithiation and Subsequent Electrophilic Quench: The protons on the cyclopropyl ring can be abstracted by a strong base, such as an organolithium reagent, to form a cyclopropyllithium species. This nucleophilic intermediate can then react with a variety of electrophiles to introduce new functional groups onto the cyclopropyl ring. For instance, reaction with an alkyl halide would result in an alkyl-substituted cyclopropane. The regioselectivity of the lithiation can often be directed by the coordinating ability of adjacent functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and other transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Pre-functionalized cyclopropyl derivatives, such as cyclopropylboronic acids or cyclopropyl halides, can participate in reactions like Suzuki or Buchwald-Hartwig couplings to attach aryl, heteroaryl, or other groups to the cyclopropyl ring. While not directly demonstrated on the title compound, this strategy is widely applicable in organic synthesis.

| Functionalization Method | Reagents | Functional Group Introduced |

| Lithiation-Electrophilic Quench | n-BuLi, Electrophile (E+) | -E (e.g., alkyl, silyl) |

| Suzuki Coupling | Aryl-Br, Pd catalyst, Base | Aryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

Functional Group Interconversions and Derivatization on the Pyrrolidine Scaffold (excluding direct modification of the cyclopropyl(pyrrolidin-3-yl)carbamate nitrogen)

The pyrrolidine ring in this compound contains a secondary amine nitrogen that is a prime site for various functionalization reactions. The Boc group on the exocyclic amine effectively prevents its participation in these reactions, allowing for selective derivatization of the pyrrolidine ring nitrogen.

N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Similarly, N-arylation can be achieved through nucleophilic aromatic substitution or more commonly via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the N-1 position of the pyrrolidine ring, significantly altering the steric and electronic properties of the molecule.

| Derivatization Reaction | Reagents | Position of Functionalization |

| N-Alkylation | Alkyl halide, Base | Pyrrolidine Nitrogen (N-1) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Pyrrolidine Nitrogen (N-1) |

| Buchwald-Hartwig N-Arylation | Aryl halide, Pd catalyst, Base | Pyrrolidine Nitrogen (N-1) |

| α-Arylation | Strong base, Aryl halide, Pd catalyst | Pyrrolidine Carbon (C-2) |

Applications As a Synthetic Building Block and Scaffold in Advanced Organic Chemistry Research

Utilization in the Construction of Complex Organic Architectures

The inherent structural rigidity and stereochemistry of tert-butyl cyclopropyl(pyrrolidin-3-yl)carbamate make it an important building block for synthesizing intricate organic molecules. The pyrrolidine (B122466) ring is a common feature in many biologically active natural products and pharmaceutical agents. smolecule.com The presence of the cyclopropyl (B3062369) group introduces a three-dimensional element that can be crucial for achieving specific spatial arrangements in the target molecule. This conformational restriction can enhance binding affinity and selectivity for biological targets. vulcanchem.com

Chemists utilize this building block in convergent synthetic routes where pre-functionalized fragments are combined to assemble a larger, more complex structure. For instance, derivatives of cyclopropyl-pyrrolidine systems serve as key intermediates in the synthesis of macrocyclic kinase inhibitors. nih.gov The defined stereochemistry of chiral variants, such as (R)-tert-butyl cyclopropyl(pyrrolidin-3-yl)carbamate, is essential for creating enantiomerically pure final products, which is often a critical requirement in pharmaceutical development. vulcanchem.comachemblock.com The stability of the carbamate (B1207046) under various reaction conditions allows for modifications elsewhere in the molecule before the final deprotection step. orgsyn.org

| Feature | Synthetic Advantage | Application Example |

| Cyclopropane (B1198618) Ring | Introduces conformational rigidity and specific 3D geometry. vulcanchem.com | Enhancing binding affinity in drug-receptor interactions. vulcanchem.com |

| Pyrrolidine Scaffold | Common motif in biologically active compounds. smolecule.com | Core structure for kinase inhibitors and other pharmaceuticals. nih.gov |

| Chiral Center | Allows for stereoselective synthesis of target molecules. vulcanchem.com | Development of enantiomerically pure drugs. |

| Boc Protecting Group | Stable protecting group for the amine, enabling multi-step synthesis. smolecule.com | Sequential functionalization of molecules. |

Design and Synthesis of Diverse Chemical Libraries for Research Purposes

The structure of this compound is well-suited for the generation of diverse chemical libraries used in high-throughput screening and drug discovery. After the removal of the Boc protecting group, the liberated secondary amine on the pyrrolidine ring serves as a versatile chemical handle for diversification. A wide array of substituents can be introduced at this position through reactions such as acylation, alkylation, reductive amination, and urea (B33335) formation.

This approach allows for the systematic modification of the compound's properties, creating a library of analogs with varied steric and electronic features. Such libraries are instrumental in exploring the structure-activity relationship (SAR) of a particular molecular scaffold. For example, by reacting the deprotected amine with a collection of different carboxylic acids, a library of amides can be rapidly synthesized. nih.govresearchgate.net Multicomponent reactions, which combine three or more starting materials in a single step, can also be employed to generate significant molecular diversity from this scaffold, leading to novel heterocyclic systems with potential biological activity. rug.nl

Role in Multi-Step Synthetic Sequences for Target Molecule Preparation

In the context of multi-step total synthesis, this compound primarily serves as a protected amine building block. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions (e.g., catalytic hydrogenation, saponification) and its facile removal under acidic conditions. smolecule.comorgsyn.org

This orthogonality allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected pyrrolidine nitrogen. Once the desired molecular backbone is assembled, the Boc group can be cleanly removed, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the secondary amine for subsequent reaction. This strategy is fundamental to the synthesis of complex molecules where precise control over the reactivity of different functional groups is required. google.com The use of Boc-protected intermediates is a cornerstone of modern peptide synthesis and the preparation of complex pharmaceutical agents. smolecule.com

Table of Protecting Group Characteristics

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Stable to base, nucleophiles, catalytic hydrogenation |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acid and base |

Contribution to Scaffold Remodeling and Complexity-Generating Transformations

The strained three-membered cyclopropane ring within the this compound scaffold can participate in unique chemical transformations that lead to significant remodeling of the molecular architecture. The high ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, such as treatment with electrophiles, radical initiators, or transition metal catalysts.

These ring-opening reactions can be exploited to generate more complex, linear, or macrocyclic structures that would be difficult to access through other means. This strategy allows for a rapid increase in molecular complexity from a relatively simple starting material. Furthermore, the cyclopropyl group can influence the reactivity and conformation of adjacent functional groups, a phenomenon sometimes referred to as the "cyclopropyl effect," which can be harnessed to control the stereochemical outcome of reactions on the pyrrolidine ring or its substituents. rsc.orgresearchgate.net This makes the compound a valuable tool for scaffold hopping and exploring novel chemical space.

Development of Novel Synthetic Methodologies Leveraging the Compound's Structure

The unique structural and electronic properties of this compound and related cyclopropyl-containing building blocks have spurred the development of new synthetic methods. researchgate.netresearchgate.net For example, the fixed orientation of the cyclopropyl group relative to the pyrrolidine ring can be used to direct the stereochemical course of a reaction, acting as a chiral auxiliary or a stereodirecting group.

Researchers have explored the use of such building blocks in asymmetric catalysis, where the chiral information embedded in the molecule influences the enantioselectivity of a catalytic transformation. Additionally, the reactivity of the cyclopropyl group itself has been the subject of methodological studies, leading to new ways to synthesize spirocyclic compounds and other complex ring systems. researchgate.net The development of efficient, large-scale syntheses for chiral building blocks like (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate, a related heterocyclic intermediate, highlights the ongoing effort to make these valuable synthetic tools more accessible for industrial applications. sioc-journal.cn

Analytical and Spectroscopic Methodologies for Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on analogous structures, the spectrum of this compound is expected to show distinct signals corresponding to the tert-butyl, cyclopropyl (B3062369), and pyrrolidine (B122466) moieties. rsc.org The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region. The protons on the cyclopropyl and pyrrolidine rings would produce more complex multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the carbamate (B1207046) carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine and cyclopropyl rings. rsc.org The presence of rotamers due to restricted rotation around the N-C(O) bond in the carbamate can sometimes lead to the appearance of doubled peaks for adjacent carbons. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| tert-Butyl (9H, singlet) | ~1.4 - 1.5 | ~28.4 (CH₃) |

| tert-Butyl (quaternary C) | - | ~79.5 (C) |

| Carbamate (C=O) | - | ~155.0 |

| Cyclopropyl Protons | ~0.5 - 1.5 (multiplets) | ~5 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the carbamate's carbonyl group (C=O) stretch, typically appearing around 1680-1700 cm⁻¹. researchgate.net Other significant peaks would include C-H stretching vibrations for the aliphatic groups (pyrrolidine, cyclopropyl, and tert-butyl) just below 3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region (approximately 1000-1300 cm⁻¹). researchgate.netnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium-Strong |

| C=O Stretch (carbamate) | 1680 - 1700 | Strong |

| C-O Stretch | 1160 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. For this compound (Molecular Formula: C₁₂H₂₂N₂O₂, Molecular Weight: 226.32 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Under techniques like electrospray ionization (ESI), the compound would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 227.1754. uni.lu A characteristic fragmentation pattern for tert-butoxycarbonyl (Boc) protected amines is the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group. doaj.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 227.18 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 171.11 |

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the purification and purity analysis of non-volatile, thermally sensitive compounds like this compound. nih.gov

Purification: Preparative HPLC can be used for the final purification step. Depending on the polarity of the compound and impurities, either normal-phase (e.g., using a silica (B1680970) gel column with a mobile phase like hexane/ethyl acetate) or reverse-phase (e.g., using a C18 column with a mobile phase like acetonitrile/water) chromatography can be employed. mdpi.comsielc.com

Purity Assessment: Analytical HPLC is used to determine the purity of the final product. The compound is injected onto an analytical column, and its elution is monitored by a detector. Since the compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) are most suitable. Purity is typically reported as the percentage of the total peak area corresponding to the product.

Gas Chromatography (GC)

Gas chromatography is generally less suitable for analyzing this compound. The tert-butoxycarbonyl (Boc) protecting group is thermally labile and can decompose at the high temperatures required for GC analysis, leading to inaccurate purity assessments. Therefore, HPLC is the preferred chromatographic method.

Methods for Stereochemical Assignment

The pyrrolidine ring of this compound contains a stereocenter at the C-3 position. If the compound is synthesized in a stereospecific manner, it is crucial to determine its absolute configuration and enantiomeric purity.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral compound. nih.gov This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the atoms in the molecule, unambiguously establishing the (R) or (S) configuration of the chiral center. This method, however, is contingent upon the ability to grow a high-quality single crystal of the compound.

Chiral Chromatography

Chiral HPLC is a powerful technique used to separate enantiomers and determine the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. nih.govjuniperpublishers.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. nih.gov By comparing the retention time of the synthesized sample to that of a known enantiomeric standard, the identity of the enantiomer can be confirmed. The relative peak areas of the two enantiomers allow for precise quantification of the enantiomeric excess.

Optical Rotation

Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. A polarimeter is used to measure the specific rotation ([α]), which is a characteristic physical constant for an enantiomerically pure compound under specific conditions (temperature, solvent, concentration, and wavelength). While the magnitude of the rotation confirms the sample's enantiomeric purity (compared to a known value), and the sign (+ or -) can help identify the enantiomer, it does not, by itself, determine the absolute (R/S) configuration without prior correlation.

Future Research Directions and Perspectives in Pyrrolidine Cyclopropyl Carbamate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is a major driver of innovation in organic synthesis. Future research in pyrrolidine-cyclopropyl carbamate (B1207046) chemistry will heavily focus on developing synthetic routes that adhere to the principles of green chemistry, such as atom economy, reduced waste, and the use of environmentally benign reagents and solvents. researchgate.netthieme-connect.de

Key areas of development include:

Phosgene-Free Carbamate Synthesis: Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov A significant future direction is the expanded use of carbon dioxide (CO2) as a renewable C1 building block. nih.govnih.gov Catalytic systems that can efficiently fix CO2 with the corresponding pyrrolidine-cyclopropyl amine precursors under mild conditions will be a primary focus. nih.gov

Mechanochemistry and Solvent-Free Reactions: The use of ball-milling and other mechanochemical techniques offers a path to solvent-free or low-solvent reactions, reducing waste and often increasing reaction rates. rsc.org Applying these methods to key steps, such as the Simmons-Smith cyclopropanation or carbamate formation, could lead to more sustainable manufacturing processes. researchgate.netrsc.org

On-Water Synthesis: Performing reactions in water as the solvent is a cornerstone of green chemistry. Recent developments have shown that on-water conditions can dramatically increase the efficiency of cyclopropanation reactions, even without a metal catalyst. rsc.org Exploring these conditions for the synthesis of the cyclopropyl-pyrrolidine core is a promising avenue for future research.

| Green Synthesis Strategy | Target Reaction Step | Potential Advantages |

| CO2 Fixation | Carbamate Formation | Avoids toxic reagents (phosgene), utilizes renewable feedstock. nih.govnih.gov |

| Mechanochemistry | Cyclopropanation | Reduces or eliminates solvent waste, potentially improves reaction kinetics. rsc.org |

| On-Water Synthesis | Cyclopropanation | Environmentally benign solvent, potential for rate enhancement. rsc.org |

| Biocatalysis | C-H Amination | High stereoselectivity, mild reaction conditions, reduced waste. nih.govnih.gov |

Exploration of Novel Catalytic Transformations and Reaction Platforms

Catalysis is at the heart of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. The future of pyrrolidine-cyclopropyl carbamate chemistry will be shaped by the discovery and application of novel catalytic methods.

Asymmetric Organocatalysis: The development of chiral pyrrolidine-based organocatalysts, inspired by proline, has revolutionized asymmetric synthesis. mdpi.commdpi.comnih.gov Future work will likely involve designing new organocatalysts that can construct the chiral pyrrolidine (B122466) or cyclopropane (B1198618) rings with even higher levels of stereocontrol. beilstein-journals.orgtandfonline.com This allows for the synthesis of specific stereoisomers, which is critical for pharmaceutical applications.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The use of engineered enzymes, such as cytochrome P411 variants, for intramolecular C-H amination presents a powerful tool for constructing the pyrrolidine ring directly from azide (B81097) precursors. nih.govnih.govescholarship.org Further evolution of these biocatalysts could enable highly efficient and enantioselective syntheses of complex pyrrolidine-cyclopropyl structures.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for forming radical intermediates under gentle conditions. chemrxiv.org This technology can be applied to novel cyclopropanation reactions or the functionalization of the pyrrolidine ring. rsc.org For instance, photocatalytic [3+2] cycloadditions of cyclopropylamines with olefins provide a direct, atom-economic route to functionalized cyclopentylamines, showcasing the potential for unique scaffold-hopping strategies. chemrxiv.orgrsc.org

Synthesis of Highly Functionalized Derivatives for Materials Science Research

While the primary application of pyrrolidine-containing scaffolds has been in medicinal chemistry, their unique structural and electronic properties suggest potential in materials science. nih.gov Future research will explore the synthesis of highly functionalized derivatives for applications beyond biology.

Polymer Resins and Heterogeneous Catalysts: Pyrrolidine moieties can be grafted onto polymer supports, such as poly[(ethylene glycol) methacrylate] (PEGMA) resins. mdpi.com These functionalized polymers can act as recyclable, heterogeneous organocatalysts for reactions in aqueous media, combining the benefits of organocatalysis with ease of separation and improved stability. mdpi.com

Ionic Liquid Crystals: The pyrrolidinium (B1226570) cation is a component of certain ionic liquids. By incorporating the pyrrolidine-cyclopropyl scaffold into larger molecular structures with long alkyl chains, it may be possible to create novel ionic liquid crystals. rsc.org The inherent chirality and conformational rigidity of the scaffold could lead to materials with unique mesophase behaviors and electrochemical properties. rsc.org

Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): Chiral pyrrolidines can be used as building blocks to construct porous, crystalline materials like MOFs and COFs. researchgate.net These materials have applications in heterogeneous catalysis, gas storage, and separations. Incorporating the rigid and chiral cyclopropyl-pyrrolidine unit could lead to frameworks with novel topologies and functionalities. researchgate.net

Deeper Investigations into Unique Reactivity Profiles of the Cyclopropyl-Pyrrolidine Scaffold in Complex Chemical Systems

The combination of a strained cyclopropane ring and a nucleophilic pyrrolidine creates a unique reactivity profile that is not yet fully understood. Future investigations will delve into the nuanced chemical behavior of this scaffold.

Strain-Release Reactions: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. longdom.org This can be exploited as a synthetic strategy to access different ring systems. For example, photocatalytic [3+2] cycloadditions involving cyclopropylamines proceed via a ring-opening of a radical cation intermediate to form a cyclopentane (B165970) ring. chemrxiv.orgrsc.org A deeper understanding of these strain-release pathways will enable the design of novel transformations.

Radical-Mediated Ring Opening: The cyclopropylamine (B47189) moiety can undergo ring-opening through free radical mechanisms. researchgate.net This reactivity is of particular interest in understanding the metabolic pathways and potential toxicities of drugs containing this scaffold. Further studies into the radical-mediated degradation of these compounds are crucial for developing safer pharmaceuticals. researchgate.net

Conformational Control and Bioactivity: The rigid cyclopropane ring can lock the pyrrolidine into specific conformations. This conformational constraint can have a profound impact on how a molecule interacts with a biological target. Future research will involve detailed conformational analysis and quantitative structure-activity relationship (QSAR) studies to understand how the cyclopropyl (B3062369) group influences the pharmacological properties of these compounds. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new compounds and reactions, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. acs.orgacs.org This approach is particularly well-suited for exploring the vast chemical space accessible from the pyrrolidine-cyclopropyl carbamate scaffold.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and the ability to telescope multiple reaction steps. nih.govdurham.ac.uk Implementing flow processes for the synthesis of pyrrolidine-cyclopropyl carbamates can enable the rapid production of compound libraries for screening. unimi.itcam.ac.uk For instance, flow reactors are ideal for handling hazardous intermediates or performing high-pressure/high-temperature reactions, such as those involving CO2 fixation or Curtius rearrangements for carbamate synthesis. nih.govnih.gov

Automated Reaction Screening: Automated platforms can perform hundreds of reactions in parallel on a microscale, allowing for rapid optimization of reaction conditions (e.g., catalysts, solvents, bases). acs.org This HTE approach can be used to quickly identify the best methods for synthesizing new derivatives or for discovering entirely new transformations of the scaffold. acs.org

On-the-Fly Synthesis and Screening: A paradigm shift in drug discovery involves the direct coupling of nanoscale automated synthesis with biological screening. rsc.orgnih.gov Libraries of pyrrolidine-cyclopropyl carbamate derivatives could be synthesized "on-the-fly" in microtiter plates and immediately tested for activity against a biological target, dramatically accelerating the hit-finding process. rsc.org

| Technology | Application in Pyrrolidine-Cyclopropyl Carbamate Chemistry | Key Benefit |

| Flow Chemistry | Multi-step synthesis of derivatives, handling of hazardous reagents. | Enhanced safety, scalability, and integration of reaction steps. nih.govdurham.ac.uk |

| High-Throughput Experimentation (HTE) | Optimization of catalytic reactions, discovery of new synthetic routes. | Rapid identification of optimal conditions from a large parameter space. acs.orgacs.org |

| Automated Nanoscale Synthesis | "On-the-fly" library generation for immediate biological screening. | Acceleration of the drug discovery cycle, reduced waste. rsc.orgnih.gov |

Q & A

Q. What are the standard synthetic methodologies for tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate?

The synthesis typically involves sequential protection and functionalization. A common approach includes:

- Boc protection : Reacting pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidin-3-ylcarbamate.

- Cyclopropane introduction : Utilizing cyclopropanation reagents like diethylzinc and diiodomethane in a [2+1] cycloaddition or coupling with pre-functionalized cyclopropyl groups via palladium-catalyzed cross-coupling .

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm backbone structure and cyclopropane integration.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- Infrared spectroscopy (IR) : Identification of carbamate C=O stretches (~1680–1720 cm).

- HPLC : Purity assessment using reverse-phase columns .

Advanced Research Questions